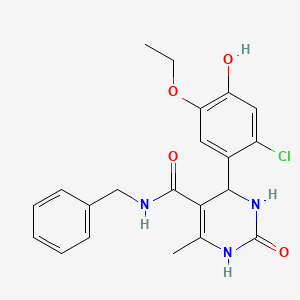

![molecular formula C17H15ClN4O4S B4058565 2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4058565.png)

2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide

Vue d'ensemble

Description

2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide is a chemical compound that belongs to the class of thiosemicarbazones. It is a synthetic compound that has been used in various scientific research studies due to its unique properties.

Applications De Recherche Scientifique

Inhibition of Mosquito Development

Researchers have identified substituted benzamides, which are structurally related to the given chemical compound, as highly effective in inhibiting mosquito development. These compounds have shown potential for controlling larval populations of specific mosquito species at very low application rates. This discovery offers a promising avenue for mosquito population control, which could help in the fight against mosquito-borne diseases (Schaefer et al., 1978).

Synthesis of Aromatic Polyamides

The synthesis of well-defined aromatic polyamides has been achieved through chain-growth polycondensation. This process allows for the creation of block copolymers containing aramide with low polydispersity, demonstrating an innovative approach to polymer chemistry that could have implications for the development of new materials with specific properties (Yokozawa et al., 2002).

Antitumor Agents

Benzothiazole derivatives, which share a structural similarity with the compound , have been synthesized and evaluated for their potent antitumor activities. These derivatives exhibit selective cytotoxicity against tumorigenic cell lines, highlighting their potential as promising candidates for cancer therapy (Yoshida et al., 2005).

Thermally Stable Polymers

A novel approach has led to the synthesis of aromatic poly(sulfone sulfide amide imide)s, a new type of soluble thermally stable polymers. This research introduces a diamine monomer containing sulfone, sulfide, and amide units, which are used to form polymers with significant thermal stability and solubility. Such materials are crucial for high-performance applications in various industries (Mehdipour-Ataei & Hatami, 2007).

Synthesis of Nitrosohydrazinecarboxamides

Research into 4-aroyl-1-nitrosohydrazinecarboxamides has unveiled a novel class of nitrosoureas with significant antitumor activity. These compounds have demonstrated dose-dependent activities against various leukemias and tumors in preclinical models, suggesting their potential for development into new cancer treatments (Gugova et al., 1992).

Propriétés

IUPAC Name |

2-chloro-4-nitro-N-[4-(propanoylcarbamothioylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O4S/c1-2-15(23)21-17(27)20-11-5-3-10(4-6-11)19-16(24)13-8-7-12(22(25)26)9-14(13)18/h3-9H,2H2,1H3,(H,19,24)(H2,20,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTZRMJZOWWISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-bromo-2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4058485.png)

![3-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-6-methyl-2-pyridinol](/img/structure/B4058486.png)

![N-(4-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4058490.png)

![4-(methoxycarbonyl)phenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4058502.png)

![[2-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-bromophenoxy]acetic acid](/img/structure/B4058504.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B4058512.png)

![(3R)-1-{2-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-3-ol](/img/structure/B4058522.png)

![5-methyl-7-(4-nitrophenyl)-N-3-pyridinyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4058527.png)

![N-1-adamantyl-2-{[5-benzyl-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4058537.png)

![6-[4-(methoxymethyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4058552.png)

![N-(4-methoxyphenyl)-2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4058558.png)

![methyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4058570.png)

![2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thio}-5-(methylthio)-1,3,4-thiadiazole](/img/structure/B4058576.png)